![molecular formula C20H22N4O2 B2380503 1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(cyclopropylmethyl)piperidine-4-carboxamide CAS No. 1112292-71-3](/img/structure/B2380503.png)
1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(cyclopropylmethyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(cyclopropylmethyl)piperidine-4-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzofuro[3,2-d]pyrimidine core, a cyclopropylmethyl group, and a piperidine-4-carboxamide moiety. The intricate arrangement of these functional groups contributes to its diverse chemical reactivity and potential therapeutic applications.
Preparation Methods
The synthesis of 1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(cyclopropylmethyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the annulation reaction of aurone-derived α,β-unsaturated imines with activated terminal alkynes, mediated by triethylamine . This method allows for the efficient formation of the benzofuro[3,2-d]pyrimidine core. Subsequent steps involve the introduction of the piperidine-4-carboxamide and cyclopropylmethyl groups under controlled reaction conditions. Industrial production methods may employ similar synthetic routes but are optimized for large-scale synthesis, ensuring high yields and purity.
Chemical Reactions Analysis
1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(cyclopropylmethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzofuro[3,2-d]pyrimidine core, facilitated by reagents such as alkyl halides or acyl chlorides.
Scientific Research Applications
1-(1
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a useful tool in biochemical studies.
Industry: Its chemical stability and reactivity make it suitable for use in industrial processes, including the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(cyclopropylmethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes and signaling pathways, leading to the modulation of cellular processes. For example, it may inhibit protein kinases involved in cell proliferation, thereby exerting anticancer effects . The precise molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(cyclopropylmethyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
Benzofuro[3,2-b]pyridine derivatives: These compounds share a similar core structure but differ in their functional groups and reactivity.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds exhibit similar biological activities, particularly in anticancer research.
Quinazolin-4(3H)-one derivatives: These compounds are known for their diverse pharmacological properties and are used in various therapeutic applications.
The uniqueness of 1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(cyclopropylmethyl)piperidine-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(cyclopropylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c25-20(21-11-13-5-6-13)14-7-9-24(10-8-14)19-18-17(22-12-23-19)15-3-1-2-4-16(15)26-18/h1-4,12-14H,5-11H2,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQXCNYVWCOXRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2CCN(CC2)C3=NC=NC4=C3OC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(1-methyl-1H-indazol-6-yl)methyl]prop-2-enamide](/img/structure/B2380421.png)
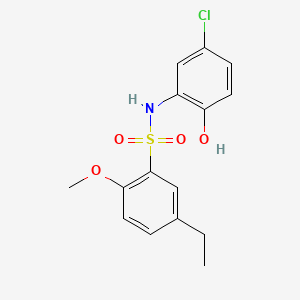
![7-Chloro-2-ethyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B2380425.png)
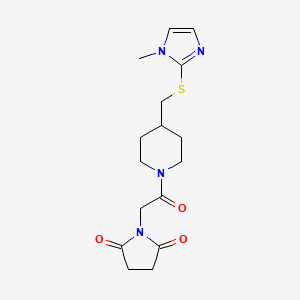
![(2,2-Difluoroethyl)[(1-methyl-1H-imidazol-5-YL)methyl]amine](/img/structure/B2380427.png)

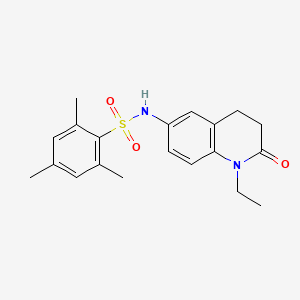
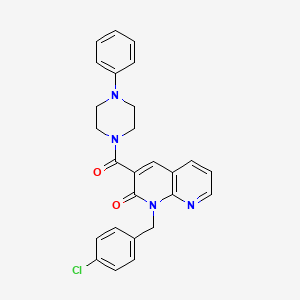

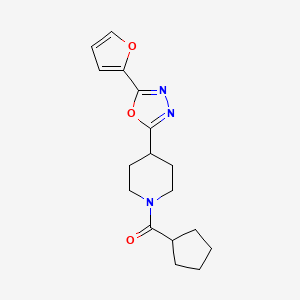
![3-[(2-methylpyrimidin-4-yl)oxy]-N-(3-phenylpropyl)pyrrolidine-1-carboxamide](/img/structure/B2380439.png)
![(3E)-4-[(3,5-dichlorophenyl)amino]-3-phenylbut-3-en-2-one](/img/structure/B2380440.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2380441.png)
![4-[(2S,4R)-4-Methoxy-2-(methoxymethyl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2380442.png)
